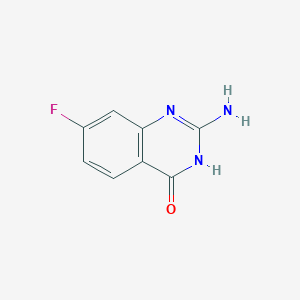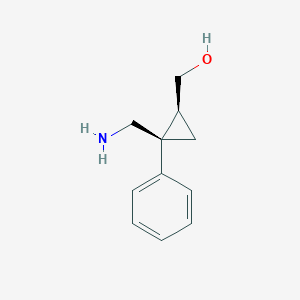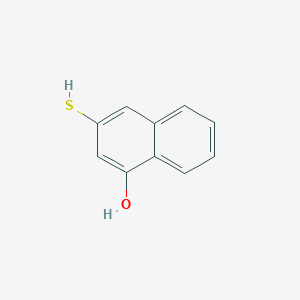
3-Sulfanylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a thiol group (-SH) and a hydroxyl group (-OH) attached to the naphthalene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylnaphthalen-1-ol typically involves the introduction of thiol and hydroxyl groups to the naphthalene ring. One common method is the sulfonation of naphthalene followed by reduction to introduce the thiol group. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes sulfonation, reduction, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3-Sulfanylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Sulfanylnaphthalen-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Sulfanylheptan-1-ol: Similar thiol and hydroxyl functional groups but with a different carbon backbone.
3-Methyl-3-sulfanylhexan-1-ol: Contains a methyl group in addition to the thiol and hydroxyl groups.
Uniqueness
3-Sulfanylnaphthalen-1-ol is unique due to its naphthalene backbone, which provides distinct aromatic properties and reactivity compared to aliphatic thiols and alcohols. This uniqueness makes it valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C10H8OS/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,11-12H |
InChI Key |
QPILTVBKDGNKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
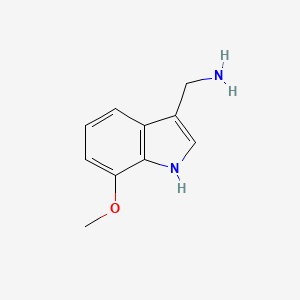




![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
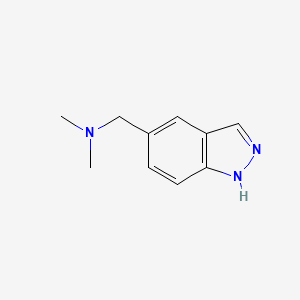
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)

